Predicted Lipophilicity (XLogP3): 2-Methylpropanamido vs. 2-Amino and 2-(2-Methylcyclopropaneamido) Analogs
The predicted lipophilicity (XLogP3) of the target compound (2-(2-methylpropanamido) derivative) is 3.0, compared to 1.7 for the 2-amino analog (CAS 337311-46-3) and 3.3 for the 2-(2-methylcyclopropaneamido) analog [1]. This places the target compound in a favorable intermediate lipophilicity range for cellular permeability while maintaining higher aqueous solubility than the more lipophilic cyclopropane analog. The 2-amino comparator, by contrast, falls below the typical optimal range (XLogP 1–3) for passive membrane diffusion, potentially limiting its utility in cell-based GR transrepression assays [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2-Amino analog (CAS 337311-46-3): XLogP3 = 1.7; 2-(2-Methylcyclopropaneamido) analog: XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +1.3 vs. 2-amino analog; ΔXLogP3 = −0.3 vs. 2-(2-methylcyclopropaneamido) analog |
| Conditions | Predicted values from PubChem/Chemsrc computational models (XLogP3 algorithm) |
Why This Matters
Compound selection for cell-based anti-inflammatory screening requires sufficient membrane permeability without excessive lipophilicity that causes non-specific binding or poor solubility; the target compound's XLogP3 = 3.0 avoids the permeability deficit of the 2-amino analog while preventing the solubility penalty of the higher-logP cyclopropane analog [2].
- [1] PubChem. Predicted XLogP3 for 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid (CAS 337311-46-3). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2025-05-11). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. View Source
